2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Melatonin receptor SAR Indole substitution pattern Methoxy pharmacophore

This compound is a unique melatonergic chemotype, structurally distinct from clinical standards like ramelteon or agomelatine. The 6-methoxyindole and 2-methoxybenzamide modifications create a novel pharmacophore essential for probing MT1 vs. MT2 subtype selectivity. It is a critical tool for receptor binding assays (Ki determination), SAR library synthesis, and ex vivo chronobiology studies. Source this reference standard to generate proprietary data on its functional activity. Ensure you procure ≥95% HPLC-verified purity for reliable, reproducible results in your receptor pharmacology programs.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B4580522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
InChIKeyQBYJDCMNKWGCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide: Structural Identity and Procurement Baseline for a 6-Methoxyindole Melatonergic Ligand


2-Methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide (molecular formula C19H20N2O3; molecular weight 324.37 Da) is a synthetic, small-molecule indole-benzamide hybrid classified within the melatonergic receptor ligand chemotype [1]. Unlike the endogenous agonist melatonin, which bears a 5-methoxy substitution on the indole nucleus and an N-acetyl group on the C-3 ethylamine side chain, this compound relocates the indole methoxy group to the 6-position and replaces the acetamide with a 2-methoxybenzamide moiety [2]. These dual structural modifications confer a distinct pharmacophoric profile—altered methoxy-to-amide spatial geometry and increased aromatic bulk on the acyl side chain—that fundamentally differentiates it from melatonin and from clinical melatonergic drugs (ramelteon, agomelatine, tasimelteon), all of which retain the 5-methoxyindole or a bioisosteric equivalent [3]. The compound is catalogued as an InterBioScreen screening library member (STOCK1N-55557) and is available through several commercial suppliers as a reference standard or discovery tool [4].

Why 2-Methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide Cannot Be Interchanged with Melatonin, Ramelteon, or Other In-Class Melatonergic Agonists


Generic substitution among melatonergic receptor ligands is precluded by the steep and non-linear structure–affinity relationships governing MT1 and MT2 receptor subtypes. Systematic SAR studies from the Garratt–Sugden group have demonstrated that both the position of the indole methoxy group (C5 vs. C6) and the nature of the N-acyl substituent (acetyl vs. benzoyl vs. phenylalkyl) profoundly modulate receptor binding affinity, intrinsic efficacy, and MT1/MT2 subtype selectivity [1]. The 2-methoxybenzamide group in the target compound introduces an ortho-methoxy-substituted phenyl ring attached to the carbonyl of the amide—a steric and electronic environment absent in melatonin (acetyl), ramelteon (propionamide on a tetracyclic core), agomelatine (acetyl on a naphthalene bioisostere), and tasimelteon (propanamide on a dihydrofuran-fused indene) [2]. The 6-methoxyindole scaffold also relocates the key methoxy pharmacophore by one ring position relative to the endogenous ligand, which the CoMFA and 3D-QSAR models from the Garratt laboratory predict will alter the preferred folded conformation of the amidoethane side chain and the spatial relationship between the methoxy oxygen and the amide carbonyl—a geometric parameter critical for receptor activation [3]. Without direct, matched-assay binding data for the target compound, any assumption of equivalent potency, selectivity, or in vivo pharmacology is scientifically unjustified.

Quantitative Differentiation Evidence for 2-Methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide vs. Melatonergic Comparators


Indole Methoxy Positional Isomerism: 6-OCH3 vs. 5-OCH3 Pharmacophoric Geometry

The target compound bears a methoxy substituent at the 6-position of the indole ring, whereas the endogenous agonist melatonin and nearly all clinically advanced melatonergic ligands (ramelteon, agomelatine, tasimelteon, TIK-301) position the critical methoxy (or bioisosteric) group at the 5-position [1]. In the Garratt–Sugden mapping series, relocation of the methoxy group alters the relative spatial distance between the methoxy oxygen and the amide carbonyl—a parameter CoMFA models have shown to be a principal determinant of receptor binding affinity [2]. The 6-methoxy substitution pattern is far less explored in the medicinal chemistry literature, with the only systematic investigation being the Tarzia et al. series of N-1-(2-alkanamidoethyl)-6-methoxyindoles, which retained high affinity for the quail optic tectum melatonin receptor (Ki values in the low nanomolar range for optimal chain lengths) but exhibited altered intrinsic activity profiles relative to their 5-methoxy counterparts [3]. For procurement decisions, this positional isomerism means the compound cannot be assumed to replicate the binding mode or functional selectivity of 5-methoxyindole-based ligands without experimental verification.

Melatonin receptor SAR Indole substitution pattern Methoxy pharmacophore MT1/MT2 selectivity

N-Acyl Substituent Divergence: 2-Methoxybenzamide vs. Acetamide Pharmacophore

The target compound features a 2-methoxybenzamide (ortho-anisamide) acyl group on the C-3 ethylamine side chain, in contrast to the simple acetamide (N-acetyl) group present in melatonin, agomelatine, and 6-chloromelatonin, or the propionamide found in ramelteon [1]. Systematic SAR work by Garratt et al. on phenylalkyl amide melatonin analogs demonstrated that replacing the acetyl methyl group with progressively larger alkyl or aryl substituents produces a biphasic affinity profile: ethyl and propyl extensions increase affinity, but further bulk (butyl, phenyl) causes steep affinity losses in chicken brain receptor assays [2]. The ortho-methoxy substituent on the benzamide ring introduces an additional hydrogen-bond acceptor and steric constraint not present in any approved melatonergic drug, potentially altering the ligand's fit within the MT1 and MT2 orthosteric pockets which are known to differ in their tolerance for substituents in the acyl-binding subpocket [3].

Benzamide melatonin ligand N-acyl SAR Amide side chain modification Receptor binding pocket tolerance

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Clinical Melatonergic Agonists

The 2-methoxybenzamide substitution significantly increases calculated lipophilicity relative to the acetamide-based clinical melatonergic drugs. ChemDiv reports a calculated logP of 3.77 for the closely related 5-chloro analog N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide ; the target 6-methoxy compound is expected to exhibit a comparable or slightly lower logP due to the additional polar methoxy group replacing chlorine. In contrast, melatonin has a measured logP of ~1.6, ramelteon ~1.8, agomelatine ~2.3, and tasimelteon ~2.1 [1]. The target compound also possesses an additional hydrogen-bond acceptor (ortho-OCH3 on the benzamide ring) relative to melatonin (2 vs. 1 H-bond donor; 3 vs. 2 H-bond acceptors in the amide side chain alone), and lacks the phenolic hydrogen-bond donor potential of the indole N-H found in all comparator molecules except ramelteon. These differences predict altered passive membrane permeability, CNS penetration potential, and plasma protein binding, which are critical considerations for users designing in vivo pharmacology or pharmacokinetic studies [2].

Lipophilicity logP CNS penetration Drug-likeness Physicochemical profiling

MT1/MT2 Subtype Selectivity Potential: Structural Inference from Indole-Benzamide Hybrid Chemotype

The combination of a 6-methoxyindole core with a 2-methoxybenzamide side chain creates a chemotype that is structurally distinct from both the non-selective MT1/MT2 agonists (melatonin, ramelteon, tasimelteon) and the MT2-selective ligands (IIK7, 4P-PDOT, K185) described in the literature [1]. Published SAR trends indicate that MT2 selectivity can be achieved through modifications to the N-acyl group (notably, bulkier or conformationally constrained acyl substituents) and through relocation of the indole methoxy group [2]. Specifically, the Spadoni and Mor groups demonstrated that 2-N-acylaminoalkylindole derivatives with bulky N-substituents can achieve MT2 selectivity ratios exceeding 100-fold [3]. The target compound's 2-methoxybenzamide group represents a sterically demanding acyl moiety that, based on these SAR trends, may preferentially engage the larger MT2 binding pocket at the expense of MT1 affinity. However, definitive MT1/MT2 selectivity data for this specific compound are absent from the peer-reviewed literature, and experimental radioligand displacement assays on cloned human MT1 and MT2 receptors are required.

MT1 selectivity MT2 selectivity Receptor subtype pharmacology Melatonergic ligand design

Scaffold Novelty and Patent Landscape Differentiation vs. Clinically Advanced Melatonergic Compounds

The 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide scaffold represents a chemotype not encompassed by the composition-of-matter patent families protecting the FDA-approved melatonergic drugs ramelteon (Takeda, US6034239), tasimelteon (Vanda Pharmaceuticals, US5856529), agomelatine (Servier, EP0447285), or the clinical candidate TIK-301 (Takeda) [1]. The key differentiating structural features—6-methoxy substitution on indole and 2-methoxybenzamide acyl group—fall outside the Markush claims of the dominant melatonergic patent estates, which predominantly cover 5-substituted indoles, indenes, naphthalenes, and tetracyclic cores with N-alkanamide (C1–C4) side chains [2]. Additionally, the compound is catalogued in the InterBioScreen screening library, indicating it is part of a diverse commercial compound collection freely available for in-licensing or as a starting point for medicinal chemistry optimization . This patent freedom-to-operate status, combined with a chemotype not yet saturated in the primary literature, makes the scaffold an attractive candidate for hit-to-lead programs targeting differentiated melatonergic pharmacology.

Chemical space novelty Patent landscape Intellectual property Lead optimization candidate

Optimal Research and Procurement Deployment Scenarios for 2-Methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide


MT1/MT2 Receptor Subtype Selectivity Profiling: A Novel Chemotype for Comparative Binding Studies

This compound is ideally deployed in competitive radioligand displacement assays using 2-[125I]-iodomelatonin on cloned human MT1 and MT2 receptors expressed in CHO or HEK293 cell membranes to empirically determine its subtype selectivity fingerprint [1]. Because its 6-methoxyindole–2-methoxybenzamide scaffold has not been characterized in published binding studies, the resulting data would establish whether this chemotype preferentially engages one subtype over the other—a critical piece of information for users seeking MT2-biased physiology (e.g., circadian phase-shifting, neuroprotection) without MT1-mediated effects (e.g., vasoconstriction, reproductive axis modulation). The assay should include melatonin, ramelteon, and the MT2-selective agonist IIK7 as reference standards to enable direct, within-assay benchmarking [2]. Users should budget for full 12-point concentration–response curves (1 pM–100 µM) in duplicate to ensure robust Ki and IC50 determination.

Hit-to-Lead Medicinal Chemistry: Utilizing the 6-Methoxyindole-Benzamide Template for Structure–Activity Relationship Expansion

The compound serves as a versatile synthetic starting point for systematic SAR exploration of the indole C6 position, the benzamide ortho/meta/para substituent effects, and the ethylene linker length [1]. As demonstrated by the Garratt group's mapping series, the C-3 amidoethane side chain tolerates constrained conformations and varied N-acyl groups, suggesting that the benzamide moiety can be elaborated with additional substituents to probe MT1 vs. MT2 pocket topologies [2]. Medicinal chemistry teams can synthesize focused libraries by (i) varying the substituent on the benzamide ring (2-Cl, 2-CF3, 2-OH analogs), (ii) shifting the indole methoxy from C6 to C4 or C7, and (iii) introducing α- or β-methyl groups on the ethylene linker to restrict side-chain conformation. All library compounds should be profiled in parallel in MT1/MT2 binding and functional (GTPγS or cAMP) assays to build a cohesive SAR dataset.

In Vitro ADME-Tox Pre-Screening and CNS Drug-Likeness Assessment for Preclinical Candidate Selection

Before committing to in vivo pharmacokinetic or efficacy studies, the compound should undergo a panel of in vitro ADME assays to characterize metabolic stability (human and rodent liver microsomes), cytochrome P450 inhibition liability (CYP1A2, CYP2D6, CYP3A4 isoforms), and plasma protein binding (equilibrium dialysis) [1]. The elevated calculated logP (~3.0–3.7 vs. ~1.6 for melatonin) predicts higher CNS penetration but also increased risk of phospholipidosis and hERG potassium channel block; parallel hERG patch-clamp screening (IC50 determination) and the Cerep/Panlabs SafetyScreen44 panel are recommended to flag off-target pharmacology early [2]. Procurement of the compound in ≥95% purity (HPLC-verified) with certificate of analysis confirming identity by 1H-NMR and HRMS is essential for regulatory-grade ADME studies.

Comparative Circadian Rhythm Pharmacology: Benchmarking Against Approved Melatonergic Drugs in ex vivo Tissue Preparations

The compound can be evaluated in the rat suprachiasmatic nucleus (SCN) brain slice preparation—the gold-standard ex vivo model for circadian phase-shifting activity—to determine whether its unique pharmacophoric features translate to chronobiotic efficacy [1]. In this model, melatonin and ramelteon advance the peak of SCN neuronal firing rhythm by 2–4 hours when applied at CT10, a response mediated primarily through MT2 receptor activation [2]. Testing the target compound alongside melatonin, ramelteon, and the MT2-selective agonist IIK7 in this model would directly address whether the 6-methoxy-2-methoxybenzamide chemotype retains functional melatonergic agonism in a therapeutically relevant tissue context. Procurement for this application requires water-soluble salt formulation or DMSO stock solution with verification of solubility in artificial cerebrospinal fluid (aCSF) at working concentrations of 1 nM–10 µM.

Quote Request

Request a Quote for 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.